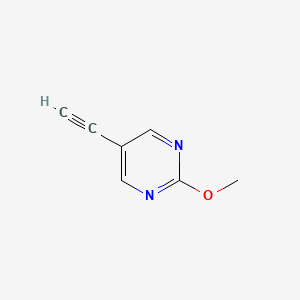

5-Ethynyl-2-methoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-3-6-4-8-7(10-2)9-5-6/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQCCYOUHFQJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059705-07-5 | |

| Record name | 5-ethynyl-2-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Ethynyl-2-methoxypyrimidine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The anticipated chemical shifts are influenced by the electronic environment of each proton.

The protons on the pyrimidine (B1678525) ring (H4 and H6) are expected to appear as a singlet at approximately 8.5 ppm. This downfield shift is attributed to the deshielding effect of the electronegative nitrogen atoms within the aromatic ring. The methoxy (B1213986) group protons (-OCH₃) would likely produce a sharp singlet around 4.0 ppm. The proton of the ethynyl (B1212043) group (-C≡CH) is anticipated to resonate as a singlet at about 3.2 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H4, H6 | 8.5 | Singlet | 2H |

| -OCH₃ | 4.0 | Singlet | 3H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound will give a distinct signal.

The carbon atom at the C2 position of the pyrimidine ring, being attached to the electronegative oxygen of the methoxy group, is expected to be the most deshielded, with a predicted chemical shift of around 165 ppm. The C4 and C6 carbons of the pyrimidine ring are predicted to resonate at approximately 158 ppm. The C5 carbon, substituted with the ethynyl group, is anticipated to appear at about 110 ppm. The two sp-hybridized carbons of the ethynyl group are expected at approximately 85 ppm (C≡CH) and 78 ppm (C≡CH). The carbon of the methoxy group (-OCH₃) is predicted to have a chemical shift of around 55 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 165 |

| C4, C6 | 158 |

| C5 | 110 |

| -C≡CH | 85 |

| -C≡CH | 78 |

Two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of proton and carbon signals and in elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, significant COSY correlations are not expected as all proton signals are predicted to be singlets.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons to which they are directly attached. Expected correlations would be observed between the H4/H6 protons and the C4/C6 carbons, the methoxy protons and the methoxy carbon, and the ethynyl proton and the terminal ethynyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for determining the connectivity of different molecular fragments. Key expected HMBC correlations for this compound would include:

The H4/H6 protons correlating with C2, C5, and the other pyrimidine ring carbon.

The methoxy protons correlating with the C2 carbon.

The ethynyl proton correlating with the C5 carbon and the internal alkyne carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the three-dimensional structure of the molecule. For this compound, a NOESY spectrum would be expected to show a correlation between the methoxy protons and the H4/H6 protons, indicating their spatial proximity.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

The IR spectrum of this compound is expected to display several characteristic absorption bands that correspond to the vibrations of its functional groups.

A strong and sharp absorption band around 3300 cm⁻¹ is anticipated for the stretching vibration of the terminal alkyne C-H bond (≡C-H). The stretching of the carbon-carbon triple bond (C≡C) is expected to give rise to a weak to medium, sharp band at approximately 2100 cm⁻¹. Aromatic C-H stretching vibrations of the pyrimidine ring are predicted to appear in the 3100-3000 cm⁻¹ region, while the C-H stretching of the methoxy group should be observed between 2950 and 2850 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the 1600-1400 cm⁻¹ range. A strong absorption band around 1250 cm⁻¹ is characteristic of the C-O stretching of the methoxy group.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| ≡C-H Stretch | ~3300 | Strong, Sharp |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 | Medium |

| C≡C Stretch | ~2100 | Weak-Medium, Sharp |

| C=N, C=C Stretch (Ring) | 1600-1400 | Medium-Strong |

| C-O Stretch | ~1250 | Strong |

While this compound is a relatively rigid molecule, vibrational spectroscopy can offer some insights into its conformational preferences. The planarity of the pyrimidine ring and the linear geometry of the ethynyl group are well-defined. The orientation of the methoxy group relative to the pyrimidine ring could potentially influence the exact positions and intensities of certain vibrational bands, particularly those involving the C-O bond and the adjacent ring vibrations. In Raman spectroscopy, the symmetric vibrations, such as the C≡C stretch, are often more intense compared to their IR counterparts, which would provide complementary information for a comprehensive vibrational analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules through the analysis of their fragmentation patterns upon ionization.

High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the determination of its elemental composition with a high degree of confidence. For this compound (C₇H₆N₂O), the theoretical exact mass can be calculated and compared with experimental data.

| Ion Species | Theoretical m/z |

| [M+H]⁺ | 135.0553 |

| [M+Na]⁺ | 157.0372 |

| [M+K]⁺ | 173.0112 |

This interactive data table showcases the theoretical mass-to-charge ratios for common adducts of this compound.

The accurate mass measurements obtained from HRMS are crucial for confirming the elemental formula and distinguishing between compounds with the same nominal mass but different atomic compositions.

Based on the study of analogous compounds, the fragmentation of the [M+H]⁺ ion of this compound would likely proceed through two main pathways:

Pathway A: Loss of formaldehyde (B43269) (CH₂O) from the methoxy group. This is a common fragmentation for methoxy-substituted heterocycles. The initial protonation likely occurs on one of the nitrogen atoms of the pyrimidine ring. Subsequent rearrangement can lead to the elimination of a neutral formaldehyde molecule.

Pathway B: Loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO). This pathway involves the initial cleavage of the O-CH₃ bond to lose a methyl radical, followed by the rearrangement of the resulting ion and elimination of a carbon monoxide molecule.

The substitution at the C-5 position, in this case, the ethynyl group, is not expected to significantly alter these primary fragmentation pathways governed by the 2-methoxy group. nih.gov Deuterium (B1214612) labeling experiments on similar compounds have been used to confirm these types of fragmentation mechanisms. nih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 135.0553 | 105.0447 | CH₂O |

| 135.0553 | 120.0321 | •CH₃ |

| 120.0321 | 92.0321 | CO |

This interactive data table presents the expected major fragmentation products of protonated this compound based on studies of analogous compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of the crystal structures of pyrimidine and its derivatives can provide valuable insights into the expected geometric parameters and packing motifs.

Based on crystallographic data for pyrimidine and its substituted derivatives, the expected bond lengths and angles for this compound can be predicted. The pyrimidine ring is expected to be essentially planar.

| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |

| C-N (in ring) | 1.33-1.34 | C-N-C (in ring) | ~115-128 |

| C-C (in ring) | 1.38-1.40 | N-C-N (in ring) | ~126-128 |

| C-O | ~1.35 | C-O-C | ~117 |

| C≡C | ~1.20 | C-C≡C | ~178 |

This interactive data table provides expected geometric parameters for this compound based on data from related pyrimidine structures.

Deviations from these expected values could indicate electronic effects of the substituents. For instance, the electron-withdrawing nature of the ethynyl group and the electron-donating nature of the methoxy group could lead to subtle changes in the bond lengths and angles within the pyrimidine ring compared to the parent pyrimidine molecule.

Advanced Spectroscopic Techniques for Specialized Applications

Beyond the core techniques of mass spectrometry and X-ray crystallography, other advanced spectroscopic methods can be employed for specialized characterization of this compound. For instance, solid-state NMR (ssNMR) could provide information about the local environment of atoms in the crystalline form, which would be complementary to X-ray diffraction data, especially if the compound exhibits polymorphism. Furthermore, techniques like Raman spectroscopy could be used to study the vibrational modes of the ethynyl group, providing insights into its electronic environment and potential involvement in intermolecular interactions.

Photoelectron Spectroscopy (PES)

Photoelectron Spectroscopy is a powerful technique used to determine the ionization potentials of molecules, providing insight into the energies of their molecular orbitals. This information is fundamental to understanding the electronic structure and bonding within a compound. However, no specific PES spectra or associated ionization energy data for this compound could be located in the course of this review. Consequently, a detailed analysis of its electronic structure based on this method cannot be provided.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance, also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or triplet states. It is an essential tool for studying reaction mechanisms and the electronic environment of paramagnetic centers. The application of ESR spectroscopy to this compound would require the generation of a radical or paramagnetic form of the molecule. The search for such studies yielded no results, indicating that the ESR spectroscopic characterization of any paramagnetic species of this compound has not been reported in the available scientific literature.

Computational Chemistry and Theoretical Studies of 5 Ethynyl 2 Methoxypyrimidine

Prediction of Spectroscopic ParametersNo computational studies predicting the spectroscopic parameters (e.g., ¹H and ¹³C NMR chemical shifts, vibrational frequencies) for 5-Ethynyl-2-methoxypyrimidine could be located. Such studies are essential for comparing with and validating experimental data.

The absence of such fundamental computational research on this compound indicates that it remains an uncharacterized molecule from a theoretical standpoint. This presents an open opportunity for future research to explore its properties and potential applications through the powerful lens of computational chemistry.

Computational NMR Chemical Shift Predictions

The prediction of NMR chemical shifts through computational methods is a cornerstone of modern structural elucidation. escholarship.orgnih.gov For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts, which are instrumental for confirming its molecular structure and assigning experimental spectra. These predictions are typically achieved through methods like Density Functional Theory (DFT) and ab initio calculations.

The process involves optimizing the molecular geometry of this compound to its lowest energy conformation. Following this, the magnetic shielding tensors for each nucleus are calculated. These shielding tensors are then converted into chemical shifts, usually by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory and the basis set employed in the calculations. escholarship.org

A hypothetical data table of predicted NMR chemical shifts for this compound is presented below. Such a table would be generated from computational outputs and compared with experimental data for validation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative and based on general principles of computational NMR prediction, as specific studies on this compound were not found.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (ethynyl) | 3.2 - 3.5 | - |

| H (pyrimidine ring) | 8.5 - 8.8 | - |

| H (methoxy) | 3.9 - 4.2 | - |

| C (ethynyl) | 75 - 85 | 80 - 90 |

| C (pyrimidine ring) | 150 - 165 | 110 - 120 |

| C (methoxy) | - | 55 - 60 |

Vibrational Frequency Calculations (IR and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Computational chemistry can simulate these spectra by calculating the harmonic vibrational frequencies. nih.govcore.ac.uk For this compound, these calculations can help in the interpretation of experimental IR and Raman spectra, allowing for the assignment of specific absorption bands to particular molecular motions.

The calculation process begins with the optimization of the molecule's geometry. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are computed to generate a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. wisc.edu These frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. nih.gov

Table 2: Calculated Vibrational Frequencies and Assignments for this compound (Note: This table is illustrative, as specific computational studies on this compound were not found.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| C≡C stretch (ethynyl) | 2100 - 2150 | High | High |

| C-H stretch (ethynyl) | 3250 - 3300 | Medium | High |

| C=N stretch (pyrimidine) | 1550 - 1600 | High | Medium |

| C-O stretch (methoxy) | 1200 - 1250 | High | Low |

| C-H stretch (pyrimidine) | 3000 - 3100 | Medium | Medium |

| C-H stretch (methoxy) | 2900 - 3000 | Medium | Medium |

Reaction Mechanism Elucidation via Computational Modeling

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate, and its characterization is crucial for understanding the kinetics of a reaction. arxiv.orgrsc.orgchemrxiv.org For reactions involving this compound, computational methods can be used to locate and characterize the geometry of the transition state. This is typically done using optimization algorithms that search for a first-order saddle point on the potential energy surface.

Once a transition state structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

Reaction Pathway Determination

The determination of the reaction pathway involves tracing the minimum energy path that connects reactants, transition states, and products. chemrxiv.org For this compound, this can be accomplished using methods such as Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation starts from the transition state geometry and moves downhill in both the forward and reverse directions, thereby mapping out the entire reaction pathway.

By calculating the energies of all stationary points (reactants, intermediates, transition states, and products) along the reaction pathway, a detailed reaction profile can be constructed. This profile provides valuable information about the thermodynamics and kinetics of the reaction, including whether the reaction is endothermic or exothermic and the rate-determining step.

Reactivity and Derivatization Chemistry of 5 Ethynyl 2 Methoxypyrimidine

Click Chemistry Applications of the Ethynyl (B1212043) Group

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for a wide range of applications, including drug discovery and bioconjugation. alliedacademies.org The terminal alkyne of 5-Ethynyl-2-methoxypyrimidine is a perfect substrate for the most prominent of these reactions: the azide-alkyne cycloaddition.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. alfa-chemistry.comorganic-chemistry.org This reaction is the cornerstone of click chemistry. interchim.fr For this compound, the ethynyl group readily participates in this transformation.

The reaction proceeds under mild conditions, is tolerant of a wide variety of functional groups, and can often be performed in aqueous solvent systems. organic-chemistry.orgwikipedia.org The active Cu(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, with the addition of a reducing agent like sodium ascorbate. wikipedia.org The CuAAC reaction exhibits a massive rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org This efficiency and selectivity make it a premier tool for covalently linking the this compound moiety to other molecules functionalized with an azide group. alfa-chemistry.com

| Parameter | Typical Condition | Notes |

| Catalyst | Cu(I) source (e.g., CuI, CuBr) or Cu(II) + reducing agent (e.g., CuSO₄ + Sodium Ascorbate) | In situ generation of Cu(I) from Cu(II) is common to avoid instability of Cu(I) salts. wikipedia.org |

| Ligands | Tris-(benzyltriazolylmethyl)amine (TBTA) | Often used to stabilize the Cu(I) catalyst and improve reaction outcomes. wikipedia.org |

| Solvents | Water, t-BuOH/H₂O, DMF, DMSO | The reaction is tolerant of many solvents, including aqueous mixtures. organic-chemistry.orgwikipedia.org |

| Temperature | Room temperature | Mild temperatures are usually sufficient, though gentle heating can be applied. organic-chemistry.org |

| pH Range | 4-12 | The reaction is insensitive over a broad pH range. alfa-chemistry.comorganic-chemistry.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry for biological applications is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction variant avoids the use of a potentially cytotoxic copper catalyst. magtech.com.cn The driving force for the SPAAC reaction is the high ring strain of a cyclooctyne derivative, which readily reacts with an azide without the need for a metal catalyst. alliedacademies.orgmagtech.com.cn

While this compound possesses a terminal alkyne and is thus not the strained partner, it can be utilized in SPAAC-based strategies. For instance, a molecule of interest could be functionalized with an azide group to react with a cyclooctyne-modified pyrimidine (B1678525). More commonly, pyrimidine nucleoside analogues are prepared with an azide group at the 5-position, which can then undergo SPAAC with various cyclooctynes. nih.gov This catalyst-free approach is highly bioorthogonal, meaning it can proceed within living systems without interfering with native biochemical processes.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Requires Copper(I) | Catalyst-free |

| Alkyne Partner | Terminal Alkyne (e.g., this compound) | Strained Cyclooctyne |

| Biocompatibility | Limited in living systems due to copper cytotoxicity | High; widely used for in vivo applications magtech.com.cn |

| Reaction Rate | Very fast with catalyst | Rate is dependent on the specific cyclooctyne's ring strain nih.gov |

| Application | Organic synthesis, material science, ex vivo bioconjugation | Live-cell imaging, in vivo bioconjugation nih.gov |

Bioconjugation Strategies Utilizing this compound

Bioconjugation is the process of covalently linking molecules to biomolecules such as proteins, carbohydrates, or nucleic acids. The click chemistry reactions, CuAAC and SPAAC, are powerful tools for this purpose. The 5-ethynylpyrimidine (B139185) scaffold is a valuable component in these strategies, particularly in the synthesis of modified nucleoside analogues for probing biological systems. nih.gov

For example, 5-ethynyl-2'-deoxyuridine (EdU), a closely related analogue, is incorporated into DNA during replication. The exposed ethynyl group can then be "clicked" with an azide-tagged reporter molecule (like a fluorophore or biotin) using CuAAC. nih.gov This allows for the sensitive detection and imaging of newly synthesized DNA in cells. Similarly, this compound can be incorporated into larger molecules designed as probes or therapeutic agents, with the ethynyl group serving as a reliable handle for conjugation to a biological target or a carrier molecule.

Palladium-Catalyzed Coupling Reactions (Beyond Sonogashira)

The terminal alkyne of this compound is also a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the Sonogashira coupling (coupling of a terminal alkyne with an aryl or vinyl halide) is a primary reaction for this functional group, other important palladium-catalyzed transformations can also be employed.

Suzuki, Stille, and Heck Coupling Reactions

Suzuki Reaction: The Suzuki reaction is a cross-coupling between an organoboron compound (typically a boronic acid) and an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org While the terminal alkyne of this compound does not directly participate in the classic Suzuki reaction, the pyrimidine scaffold is highly amenable to this chemistry. For instance, halogenated pyrimidines are excellent substrates for Suzuki coupling with various arylboronic acids to form C4- or C6-substituted pyrimidines. nih.govmdpi.com This demonstrates the utility of the pyrimidine core in building complex biaryl structures via palladium catalysis.

Stille Reaction: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and tolerant of many functional groups. libretexts.org The terminal alkyne of this compound can be converted into an alkynylstannane, which can then participate in Stille coupling. More directly, tetraalkynylstannanes have been used effectively in Stille-type reactions to synthesize arylalkynes. rsc.org This provides a pathway to connect the this compound core to various aryl or vinyl partners through a C(sp)-C(sp²) bond.

Heck Reaction: The Heck reaction typically couples an aryl or vinyl halide with an alkene. organic-chemistry.org The terminal alkyne of this compound can serve as the unsaturated partner in an "alkyne-Heck" reaction. In this process, the palladium catalyst facilitates the addition of an organohalide across the alkyne, leading to the formation of a substituted alkene. The reaction is a powerful method for constructing complex carbon skeletons and can be performed intramolecularly to form rings or intermolecularly. wikipedia.orgnih.gov Microwave-assisted Heck reactions have been shown to improve yields and reduce reaction times for couplings involving highly functionalized pyrimidine substrates. nih.gov

| Reaction | Coupling Partner 1 | Coupling Partner 2 | Resulting Bond |

| Suzuki | Organoboron (e.g., Arylboronic acid) | Organohalide (e.g., Halogenated Pyrimidine) | C(sp²)-C(sp²) |

| Stille | Organostannane (e.g., Alkynylstannane) | Organohalide | C(sp)-C(sp²) |

| Heck | Unsaturated Halide (Aryl/Vinyl) | Alkyne (e.g., this compound) | C(sp²)-C(sp²) |

Cross-Coupling with Heteroatom Nucleophiles

Palladium catalysis also enables the formation of bonds between carbon and heteroatoms (N, O, S). While the Buchwald-Hartwig amination is a well-known reaction for coupling amines with aryl halides, related chemistry can be applied to terminal alkynes.

Palladium-catalyzed reactions can facilitate the addition of heteroatom nucleophiles across the alkyne of this compound. This includes processes like hydroamination (addition of N-H), hydroalkoxylation (addition of O-H), and hydrothiolation (addition of S-H). These reactions lead to the formation of enamines, enol ethers, and vinyl sulfides, respectively. Furthermore, palladium catalysts have been used for the cross-coupling of terminal alkynes with silyl-halides, demonstrating the formation of carbon-silicon bonds. nih.gov These transformations expand the synthetic utility of this compound, allowing for its derivatization with a wide range of functional groups containing heteroatoms.

Cycloaddition Reactions (Other than Azide-Alkyne)

The ethynyl group of this compound serves as a dienophile or dipolarophile in various cycloaddition reactions, enabling the construction of more complex fused heterocyclic systems. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent reaction for terminal alkynes, this section focuses on other significant cycloaddition pathways.

[4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. wikipedia.org In this concerted reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). wikipedia.org The ethynyl group in this compound can act as a dienophile. The reactivity in these reactions is governed by the electronic nature of both the diene and the dienophile. youtube.com

A key example is the inverse-electron-demand Diels–Alder (iEDDA) reaction. In this variant, an electron-rich dienophile reacts with an electron-poor diene. acsgcipr.org Ethynylated pyrimidine nucleosides have been shown to undergo iEDDA reactions with 3,6-di(pyrid-2-yl)-1,2,4,5-tetrazine. This reaction proceeds without the need for subsequent oxidation steps that are typically required for alkenyl compounds, as the dihydropyridazine intermediate is not formed. acs.org This strategy allows for the functionalization of nucleobases and the construction of complex cycloadducts. acs.org

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Reference |

| Ethynylated Pyrimidine | 1,2,4,5-Tetrazine | Inverse-Electron-Demand Diels-Alder [4+2] | Fused Pyridazine-Pyrimidine System | acs.org |

| This compound ( dienophile) | Conjugated Diene | Normal-Demand Diels-Alder [4+2] | Substituted Benzene derivative | wikipedia.org |

Other Cycloaddition Reactions

The alkyne functionality is also capable of participating in other types of cycloadditions, such as [2+2], [3+2], and [5+2] cycloadditions, to form various four-, five-, and seven-membered ring systems, respectively. chemrxiv.orgmdpi.comresearchgate.net For instance, [3+2] cycloadditions with 1,3-dipoles like nitrile oxides or azomethine ylides would yield five-membered heterocyclic rings fused to or substituted with the pyrimidine core. mdpi.commdpi.com The specific conditions and outcomes of these reactions with this compound would depend on the chosen dipole and reaction parameters.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org This electronic characteristic significantly influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr)

The π-deficiency of the pyrimidine ring deactivates it towards electrophilic attack compared to benzene. wikipedia.orgbhu.ac.in Electrophilic substitution is generally difficult and requires harsh conditions or the presence of activating, electron-donating groups on the ring. researchgate.netwikipedia.org When substitution does occur, it is highly regioselective, favoring the C-5 position, which is the least electron-deficient position on the pyrimidine ring. wikipedia.orgresearchgate.net

In this compound, the ring is substituted with two groups that exert opposing electronic effects:

2-Methoxy group (-OCH3): This is a strong activating group that donates electron density to the ring via a resonance effect (+R). It directs incoming electrophiles to the ortho and para positions. In this case, it would activate the C-5 position.

5-Ethynyl group (-C≡CH): This group is deactivating due to its sp-hybridized carbon atoms, which are more electronegative than sp2-hybridized carbons, thus withdrawing electron density inductively (-I).

The powerful activating effect of the methoxy (B1213986) group at the C-2 position sufficiently increases the nucleophilicity of the C-5 position to make electrophilic substitution feasible. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur selectively at the C-5 position, displacing the ethynyl group (ipso-substitution) or, if a hydrogen were present, the hydrogen atom. However, given the presence of the ethynyl group already at C-5, electrophilic attack would likely lead to addition reactions at the alkyne or require conditions that favor ipso-substitution. The presence of multiple electron-donating groups is often necessary for direct nitrosation at the C-5 position of the pyrimidine ring. researchgate.net

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. wikipedia.orgbhu.ac.inslideshare.net This reaction typically requires the presence of a good leaving group, such as a halide, at one of these activated positions.

The parent this compound molecule does not possess a conventional leaving group on the pyrimidine ring. Therefore, it is not primed for direct SNAr reactions. However, the methoxy group at the C-2 position can, under certain harsh conditions or with specific nucleophiles, be displaced. For example, treatment of chloro-substituted methylthiopyrimidines with an excess of sodium methoxide (B1231860) has been shown to displace not only the chlorine but also the methylthio group, indicating that alkoxy groups can sometimes act as leaving groups in highly activated systems. rsc.org For this compound, a nucleophilic attack would preferentially occur at the C-2 or C-6 positions. A hypothetical SNAr reaction would involve the attack of a nucleophile at C-2, leading to the displacement of the methoxy group.

| Position | Reactivity toward Electrophiles | Reactivity toward Nucleophiles | Controlling Factors |

| C-2 | Deactivated | Activated | Electron withdrawal by N1 and N3 |

| C-4 | Deactivated | Activated | Electron withdrawal by N1 and N3 |

| C-5 | Least Deactivated | Deactivated | Less influence from ring nitrogens; activated by 2-methoxy group |

| C-6 | Deactivated | Activated | Electron withdrawal by N1 and N3 |

Functional Group Interconversions of the Ethynyl and Methoxy Moieties

The ethynyl and methoxy groups on the pyrimidine ring are versatile handles for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Reactions of the Ethynyl Group

The terminal alkyne is a highly useful functional group for carbon-carbon bond formation and other transformations.

Sonogashira Coupling: This is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.orgwikipedia.org this compound can serve as the alkyne component in this reaction, allowing for the attachment of various aryl or vinyl substituents at the C-5 position. jk-sci.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Hydration: The hydration of the ethynyl group, typically catalyzed by mercury or gold salts in the presence of acid, would yield a methyl ketone at the C-5 position (5-acetyl-2-methoxypyrimidine) following Markovnikov's rule and subsequent tautomerization of the enol intermediate.

Reduction: The alkyne can be selectively reduced. Catalytic hydrogenation with Lindlar's catalyst would yield the corresponding alkene (5-vinyl-2-methoxypyrimidine). Complete reduction to an ethyl group (5-ethyl-2-methoxypyrimidine) can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Reactions of the Methoxy Group

The 2-methoxy group can be transformed, most commonly into a hydroxyl group, which exists in tautomeric equilibrium with its pyrimidone form.

Demethylation (Ether Cleavage): The cleavage of the methyl ether can be accomplished using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr3). wikipedia.orggoogle.com This reaction converts the 2-methoxy group into a 2-hydroxyl group. The resulting 5-ethynyl-2-hydroxypyrimidine predominantly exists as its more stable tautomer, 5-ethynyl-1H-pyrimidin-2-one. This transformation is valuable as it introduces a hydrogen bond donor and changes the electronic properties of the pyrimidine ring. Chemoselective demethylation methods have been developed for methoxypyridine derivatives, which could be applicable to methoxypyrimidines. researchgate.net

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Ethynyl | Sonogashira Coupling | Aryl/Vinyl-X, Pd catalyst, Cu catalyst, Base | Substituted Alkyne |

| Ethynyl | Hydration | H2O, H+, HgSO4/Au catalyst | Methyl Ketone |

| Ethynyl | Partial Reduction | H2, Lindlar's Catalyst | Vinyl |

| Ethynyl | Full Reduction | H2, Pd/C | Ethyl |

| Methoxy | Demethylation | BBr3 or HBr/HI | Hydroxyl (Pyrimidone) |

Biological and Biomedical Applications of 5 Ethynyl 2 Methoxypyrimidine

Role as a Chemical Building Block in Drug Discovery

The pyrimidine (B1678525) ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous therapeutic drugs. 5-Ethynyl-2-methoxypyrimidine provides a synthetically useful, substituted version of this scaffold, with its reactive ethynyl (B1212043) group and modifying methoxy (B1213986) group influencing its chemical properties and potential biological interactions.

The pyrimidine core is fundamental to the structure of nucleic acids, making pyrimidine analogues a rich area for the development of anticancer and antiviral agents. These agents often function by mimicking natural nucleosides, thereby interfering with DNA and RNA synthesis or other vital cellular processes. While this compound is not directly a therapeutic agent, it serves as a key starting material for creating such molecules.

Its most notable contribution is in the synthesis of 5-ethynyl-substituted nucleosides, such as 5-Ethynyl-2'-deoxyuridine (EdU). Nucleoside analogues have a long history in clinical applications; for instance, the pyrimidine analogue 5-fluorouracil (B62378) has been used in chemotherapy for decades. researchgate.net The incorporation of an ethynyl group, as facilitated by this building block, creates a unique chemical handle that allows for specific detection and conjugation, a feature highly valuable in modern drug discovery and diagnostics. The adaptable structure of pyrimidine scaffolds allows for extensive modifications to optimize pharmacological effects. nih.gov

Lead optimization is an iterative process in drug discovery that aims to enhance the efficacy, selectivity, and pharmacokinetic properties of a promising compound. mdpi.com This is achieved by systematically modifying its chemical structure and evaluating how these changes affect biological activity, a process known as establishing a structure-activity relationship (SAR). mdpi.com

In the context of molecules derived from this compound, SAR studies can explore the impact of its key functional groups. For example, the 2-methoxy group can be compared to other substituents to determine its influence on target binding or metabolic stability. Studies on other pyrimidine-based compounds have shown that methoxy substitutions can play a crucial role in anticancer activity.

A practical example of SAR can be seen when comparing the biological incorporation of different 5-ethynyl nucleoside analogues. Research comparing 5-Ethynyl-2'-deoxyuridine (EdU) with 5-ethynyl-2'-deoxycytidine (B116413) (EdC) reveals significant differences in their incorporation into the DNA of various cell types and under different conditions, such as viral infection. Such studies highlight that even small changes to the pyrimidine scaffold or the attached sugar can dramatically alter metabolic activation and biological utility, providing critical information for optimizing future therapeutic or diagnostic agents.

Applications in Cell Biology Research

The most significant and widespread application of this compound is as a precursor to ethynyl-labeled nucleosides, which have become indispensable tools in cell biology for studying nucleic acid synthesis and cell proliferation.

Measuring cell proliferation is fundamental to cancer research, developmental biology, and toxicology. nih.gov For many years, the standard method involved supplying cells with the thymidine (B127349) analogue 5-bromo-2'-deoxyuridine (B1667946) (BrdU), which is incorporated into newly synthesized DNA during the S phase of the cell cycle. broadpharm.com Detection of BrdU requires harsh DNA denaturation to allow access for an anti-BrdU antibody. researchgate.netnih.gov

A revolutionary alternative based on a derivative of this compound, 5-Ethynyl-2'-deoxyuridine (EdU), has gained popularity. researchgate.net Cells are incubated with EdU, which, like thymidine, is incorporated into replicating DNA. nih.gov The key advantage of EdU lies in its detection method, which is based on a copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry". broadpharm.comhxchem.net The small alkyne group on EdU reacts with a fluorescently labeled azide (B81097), creating a stable covalent bond. nih.gov This detection method is rapid, highly sensitive, and does not require DNA denaturation, thus better preserving cell morphology and integrity. nih.gov

Table 1: Comparison of EdU and BrdU Cell Proliferation Assays

| Feature | EdU Assay | BrdU Assay |

| Analogue | 5-Ethynyl-2'-deoxyuridine | 5-bromo-2'-deoxyuridine |

| Incorporation | Incorporated into newly synthesized DNA during S phase. | Incorporated into newly synthesized DNA during S phase. |

| Detection Method | Copper-catalyzed "click chemistry" with a fluorescent azide. | Immunohistochemistry using a specific antibody. |

| DNA Denaturation | Not required. | Required (e.g., acid or heat treatment). |

| Procedure Time | Shorter and simpler protocol. | Longer and more complex protocol. |

| Sensitivity | High sensitivity. | Generally less sensitive than the EdU assay. |

| Sample Integrity | Better preservation of cellular and tissue architecture. | Harsh denaturation can damage sample integrity. |

Beyond simply identifying proliferating cells, ethynyl-labeled nucleosides allow for the precise monitoring of both DNA and RNA synthesis.

DNA Synthesis: As described above, pulsing cells with EdU for a specific duration allows for the labeling and subsequent visualization of all DNA synthesized during that time. This technique has been widely used to track S-phase progression in various model organisms and cell lines. hxchem.net

RNA Synthesis: To monitor newly transcribed RNA, the ribonucleoside analogue 5-ethynyl uridine (B1682114) (EU) is used. hxchem.net EU is incorporated into nascent RNA by RNA polymerases. mdpi.com Similar to EdU, the incorporated EU can be detected with a fluorescent azide via click chemistry, enabling the visualization and quantification of global RNA synthesis. mdpi.com However, a critical consideration is that EU can be metabolized by ribonucleotide reductases into its deoxyribonucleoside form and subsequently incorporated into DNA, particularly in highly proliferative cells. This potential for dual labeling makes it essential to include proper controls in experiments designed to specifically measure RNA synthesis.

Nucleoside analogues are prodrugs that must be metabolized by cellular enzymes to become active. They are typically transported into the cell and then phosphorylated by a series of kinases to form their corresponding triphosphate derivatives. These triphosphates can then compete with natural nucleoside triphosphates for incorporation into DNA or RNA by polymerases.

The study of ethynyl-labeled nucleosides like EdU and EdC provides insight into these metabolic pathways. The efficiency of incorporation can depend on the specific kinases and polymerases present in a cell. For example, studies have shown that in most non-infected human cells, EdC is incorporated into DNA much less efficiently than EdU during short pulses. nih.gov However, in cells infected with certain viruses, such as Herpes Simplex Virus Type-1 (HSV-1), the expression of viral thymidine kinase can significantly increase the phosphorylation and subsequent incorporation of EdC. nih.gov This highlights how the metabolic activation of nucleoside analogues can be cell-type or context-dependent, a crucial factor in the design of targeted antiviral or anticancer therapies.

Protein Labeling and Proteomic Studies

There is currently no direct scientific literature available that describes the use of this compound for protein labeling or in proteomic studies. While the ethynyl group is a common reactive handle for "click chemistry," a method often used in proteomics, the application of this specific compound for such purposes has not been documented in peer-reviewed research.

Potential as an Antiviral or Anticancer Agent (Mechanism-Based Studies)

While some commercial suppliers of chemical compounds categorize this compound in contexts that include pain and inflammation, there is a lack of formal scientific studies to substantiate its potential as an antiviral or anticancer agent. myskinrecipes.commyskinrecipes.com The broader class of pyrimidine derivatives has been investigated for such properties; however, specific data for this compound is not available. For instance, the related compound 5-Fluoro-2'-deoxyuridine is noted as an experimental anticancer agent. sigmaaldrich.com

Inhibition of Enzyme Activity (e.g., Tubulin Polymerization)

No published research articles were found that investigate the effect of this compound on enzyme activity, including the inhibition of tubulin polymerization.

Modulation of Cellular Pathways (e.g., Inflammation, Cell Division)

Although some vendor information suggests a potential link to inflammation, there are no scientific studies available that detail the modulation of specific cellular pathways, such as inflammation or cell division, by this compound. myskinrecipes.commyskinrecipes.com

Interaction with Biomolecules and DNA

There is no available research documenting the direct interaction of this compound with biomolecules or DNA.

Development of Chemical Probes and Biosensors

The scientific literature does not currently contain any reports on the development or use of this compound as a chemical probe or in the construction of biosensors.

Prodrug Strategies and Targeted Delivery Systems

There is no information available in the scientific literature regarding the use of this compound in prodrug strategies or targeted delivery systems.

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Pathways for Complex Analogs

The future development of 5-Ethynyl-2-methoxypyrimidine hinges on the ability to generate a diverse library of complex analogs for structure-activity relationship (SAR) studies. Researchers are moving beyond traditional synthetic methods to explore more efficient and versatile strategies. jchemrev.com Key areas of focus include the adaptation of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step. rasayanjournal.co.innih.gov This approach is particularly attractive as it can rapidly generate libraries of diversely functionalized pyrimidines. nih.gov

For instance, novel iridium-catalyzed multicomponent syntheses have been reported for producing highly substituted pyrimidines from amidines and alcohols. nih.gov Such strategies could be adapted to use substituted amidines and various alcohols to modify the core structure of this compound, introducing new functionalities to probe biological interactions. Additionally, established routes like the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines, continue to be modified to create a wider range of pyrimidine (B1678525) derivatives. mdpi.com The synthesis of carbocyclic analogues, similar to those developed for the antiviral agent 5-ethynyl-2'-deoxyuridine, represents another promising direction for creating structurally novel and potentially more potent derivatives. nih.gov These advanced synthetic methodologies are crucial for generating the molecular diversity needed to unlock the full therapeutic potential of this compound class.

Integration with Automated Synthesis and High-Throughput Screening

To accelerate the discovery of novel bioactive compounds, the synthesis of this compound analogs is increasingly being integrated with automated platforms and high-throughput screening (HTS). ufl.edu HTS leverages automation to rapidly assay the biological or biochemical activity of thousands to millions of compounds against specific targets or cellular pathways. ufl.edunih.gov This technology has been successfully used to identify pyrimidine-based compounds as potent inhibitors for various therapeutic targets, such as Janus kinases (JAK) and WRN helicase. nih.govacs.org

The process typically involves screening large compound libraries in 384-well or 1536-well microtiter plates to identify initial "hits". ufl.edu For example, a high-throughput phenotypic screen of 200,000 small molecules identified a 4,6-disubstituted pyrimidine as a potent inhibitor of the Heat Shock Factor 1 (HSF1) stress pathway. researchgate.net By coupling automated synthesis, which can rapidly produce libraries of this compound derivatives, with HTS, researchers can efficiently navigate the hit-to-lead optimization process. This synergy allows for the systematic modification of the parent compound and immediate testing of the resulting analogs, significantly shortening the timeline for identifying candidates with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Advanced Imaging Techniques for Biological Applications

The terminal alkyne (ethynyl) group of this compound is a powerful functional handle for advanced bioimaging applications. This group can be detected using techniques like Raman microscopy, which provides chemical contrast without the need for large fluorescent labels. nih.gov A similar molecule, 5-ethynyl-2'-deoxyuridine (EdU), is widely used as a vibrational probe to image newly synthesized DNA in live cells via Stimulated Raman Scattering (SRS) microscopy. nih.gov The distinct vibrational frequency of the alkyne bond allows for highly specific and sensitive detection with minimal perturbation to the biological system. nih.gov

This precedent strongly suggests that this compound and its analogs could be developed as novel probes for imaging various biological processes. Beyond Raman microscopy, the ethynyl (B1212043) group's ability to undergo "click chemistry" reactions allows for its conjugation to fluorophores, biotin, or other tags. nih.govnih.gov Furthermore, analogs could potentially be labeled with radioisotopes for use in Positron Emission Tomography (PET) or conjugated to contrast agents for Magnetic Resonance Imaging (MRI), two advanced techniques that provide physiological and metabolic information crucial for diagnosing and evaluating diseases like cancer. nih.goviu.edu

Nanomaterial Conjugates and Hybrid Systems

The convergence of nanotechnology and medicinal chemistry opens new frontiers for this compound. By conjugating the molecule to various nanomaterials, its therapeutic or diagnostic efficacy can be significantly enhanced. Nanoparticles can serve as carriers to improve the solubility, stability, and delivery of therapeutic agents to target tissues. nih.gov

The ethynyl group is ideally suited for attaching this compound to nanomaterials using highly efficient and specific click chemistry reactions. nih.govnih.gov This could involve creating hybrid systems where the pyrimidine derivative provides the biological activity (e.g., as an anticancer agent) while the nanoparticle provides a platform for targeted delivery and controlled release. For instance, dendrimer-based MRI contrast agents have been widely studied, and attaching a pyrimidine-based therapeutic could create a "theranostic" agent capable of both imaging and treating a disease. nih.gov Such conjugate systems could overcome biological barriers, reduce off-target effects, and enable new therapeutic modalities.

Therapeutic Development and Clinical Translation Potential

Pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. nih.govmdpi.com This class of compounds has demonstrated significant potential as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic agents. nih.govgsconlinepress.comorientjchem.org The structural similarity of pyrimidines to the building blocks of DNA and RNA makes them effective antimetabolites, a strategy successfully employed in cancer chemotherapy with drugs like 5-fluorouracil (B62378). gsconlinepress.com

The therapeutic development of this compound would follow a structured path from initial discovery to clinical application. After identifying a lead compound through screening, the next phase involves extensive lead optimization to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.govnih.gov This is followed by preclinical evaluation in relevant in vitro and in vivo disease models to establish efficacy and safety. Promising candidates can then advance to clinical trials. Given the broad biological activity of pyrimidines, analogs of this compound could be developed for a multitude of diseases, including various cancers, infectious diseases, and inflammatory disorders. mdpi.comgsconlinepress.com

Sustainable Synthesis and Green Chemistry Approaches

In response to growing environmental concerns, the principles of green chemistry are being increasingly integrated into pharmaceutical synthesis. kuey.netresearchgate.net The future production of this compound and its derivatives will likely prioritize sustainable and eco-friendly methodologies. kuey.net Green chemistry aims to reduce or eliminate the use and generation of hazardous substances, enhance energy efficiency, and utilize renewable resources. kuey.netresearchgate.net

Several green approaches have been developed for the synthesis of pyrimidine derivatives. rasayanjournal.co.innih.gov These include:

Microwave-assisted and ultrasound-assisted synthesis: These energy-efficient techniques can dramatically reduce reaction times from hours to minutes and often improve product yields. rasayanjournal.co.inresearchgate.net

Use of green solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids minimizes environmental impact. rasayanjournal.co.in

Catalysis: Employing biocatalysts or recyclable heterogeneous catalysts can improve reaction efficiency and simplify product purification. kuey.netkuey.net

Multicomponent reactions: These reactions improve atom economy by combining multiple reactants in a single step, reducing waste generation. rasayanjournal.co.in

By adopting these methods, the synthesis of pyrimidine-based compounds can become more cost-effective, safer, and environmentally sustainable. nih.goveurekaselect.com

Table of Key Green Chemistry Metrics for Pyrimidine Synthesis This table presents representative data to illustrate the advantages of green synthesis methods over conventional approaches.

| Metric | Conventional Heating | Microwave/Ultrasound | Notes |

| Reaction Time (min) | 120 - 480 | 10 - 30 | Green methods significantly shorten reaction times. researchgate.net |

| Yield (%) | 60 - 80% | 85 - 95% | Improved yields are often observed with green techniques. rasayanjournal.co.in |

| Energy Consumption | High | Low (~0.45–0.60 kWh) | Microwave and ultrasound methods are more energy-efficient. kuey.net |

| E-factor (Waste/Product) | > 1 | < 0.2 | A lower E-factor indicates less waste and better environmental performance. kuey.net |

Q & A

Q. What are the recommended methodologies for synthesizing 5-ethynyl-2-methoxypyrimidine?

Answer: Synthesis typically involves functionalizing pyrimidine derivatives at specific positions. For example:

- Step 1: Start with a 2-methoxypyrimidine backbone.

- Step 2: Introduce the ethynyl group via Sonogashira coupling or nucleophilic substitution under basic conditions (e.g., sodium hydroxide) using a terminal alkyne source.

- Step 3: Purify via column chromatography or recrystallization for high purity. Reference: Similar methods are used for hydroxymethyl group introduction in pyrimidine derivatives .

| Key Reaction Parameters |

|---|

| Starting Material |

| Catalyst/Base |

| Solvent |

| Yield Optimization |

Q. How should researchers characterize the purity and structure of this compound?

Answer: Use a combination of:

- Nuclear Magnetic Resonance (NMR): Confirm methoxy (δ ~3.8–4.0 ppm) and ethynyl (δ ~2.5–3.5 ppm) proton signals.

- Mass Spectrometry (MS): Verify molecular ion peaks matching the molecular weight (C₇H₆N₂O: 134.14 g/mol).

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for biological studies).

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.

- Waste Disposal: Segregate chemical waste and consult certified disposal services. Note: Toxicity data is limited; assume acute hazards and restrict handling to trained personnel .

Advanced Research Questions

Q. How does the ethynyl group influence reactivity in copper-catalyzed cycloaddition reactions?

Answer: The ethynyl group enables regioselective 1,3-dipolar cycloaddition with azides (Click Chemistry), forming 1,4-disubstituted triazoles. Key considerations:

Q. How can researchers address contradictions in reported bioactivity data for pyrimidine derivatives?

Answer:

- Experimental Replication: Standardize assay conditions (e.g., cell lines, solvent controls).

- Structure-Activity Relationship (SAR) Studies: Compare analogs (e.g., 5-ethyl vs. 5-ethynyl substitutions).

- Meta-Analysis: Cross-reference data from peer-reviewed journals and avoid non-validated sources. Note: Bioactivity data for this compound is sparse; prioritize mechanistic studies .

Q. What strategies optimize this compound for drug discovery pipelines?

Answer:

- Derivatization: Modify the ethynyl group for improved pharmacokinetics (e.g., PEGylation).

- Targeted Delivery: Conjugate with targeting moieties (e.g., antibodies) via bioorthogonal chemistry.

- In Silico Screening: Use molecular docking to predict binding affinity with biological targets.

| Case Study | Application |

|---|---|

| Anticancer Agents | Pyrimidine-alkyne conjugates inhibit kinase activity |

| Antimicrobials | Ethynyl groups enhance membrane penetration |

Q. What are the ecological implications of uncharacterized pyrimidine derivatives?

Answer:

- Environmental Persistence: Conduct OECD 301 biodegradability tests.

- Toxicity Screening: Use Daphnia magna or algae models for acute toxicity assessment.

- Regulatory Compliance: Follow REACH guidelines for data gaps in bioaccumulation and mobility .

Data Gaps and Future Directions

- Toxicity Profiling: No acute/chronic toxicity data exists; recommend in vitro cytotoxicity assays (e.g., HepG2 cells) .

- Synthetic Scalability: Explore flow chemistry to improve yield and reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.